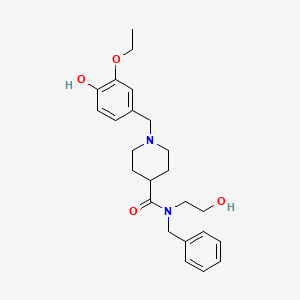
N-benzyl-1-(3-ethoxy-4-hydroxybenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(3-ethoxy-4-hydroxybenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a piperidine ring, benzyl groups, and hydroxyethyl functionalities. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(3-ethoxy-4-hydroxybenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Benzyl Groups: Benzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides.
Ethoxy and Hydroxy Functionalization: The ethoxy and hydroxy groups can be introduced through etherification and hydroxylation reactions, respectively.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate carboxylic acid derivatives and amines.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Types of Reactions:
Oxidation: The hydroxy groups in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The benzyl groups can participate in electrophilic or nucleophilic substitution reactions.
Esterification: The hydroxy groups can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or sulfonates under basic or acidic conditions.
Esterification: Carboxylic acids or acid chlorides in the presence of catalysts like sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Esterification: Formation of esters.
Scientific Research Applications
N-benzyl-1-(3-ethoxy-4-hydroxybenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Investigation of its biological activities, including potential anti-inflammatory, analgesic, or anticancer properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Biological Studies: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-benzyl-1-(3-ethoxy-4-hydroxybenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: Interaction with cell surface or intracellular receptors, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic or signaling pathways.
Modulation of Gene Expression: Influence on the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-benzyl-1-(3-ethoxy-4-hydroxybenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide can be compared with other similar compounds such as:
N-benzyl-1-(3-methoxy-4-hydroxybenzyl)-N-(2-hydroxyethyl)piperidine-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-benzyl-1-(3-ethoxy-4-hydroxybenzyl)-N-(2-methoxyethyl)piperidine-4-carboxamide: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness: The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C24H32N2O4 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-benzyl-1-[(3-ethoxy-4-hydroxyphenyl)methyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H32N2O4/c1-2-30-23-16-20(8-9-22(23)28)17-25-12-10-21(11-13-25)24(29)26(14-15-27)18-19-6-4-3-5-7-19/h3-9,16,21,27-28H,2,10-15,17-18H2,1H3 |
InChI Key |
GLZGIIHZWFHWJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)C(=O)N(CCO)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















